![molecular formula C17H19ClN2O4 B4617178 N-(5-chloro-2-methoxyphenyl)-N'-[2-(2-methoxyphenoxy)ethyl]urea](/img/structure/B4617178.png)

N-(5-chloro-2-methoxyphenyl)-N'-[2-(2-methoxyphenoxy)ethyl]urea

Übersicht

Beschreibung

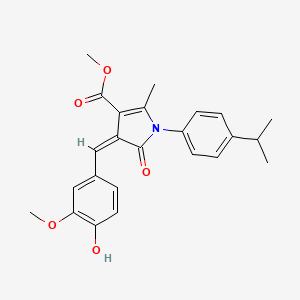

Synthesis Analysis The synthesis of N-substituted phenyl-N'-(substituted phenyl)ureas involves lithiation and subsequent reaction with various electrophiles, showcasing a method to introduce different substituents onto the phenyl ring. The directed lithiation of N,N-dimethylurea derivatives followed by reaction with electrophiles demonstrates high yields of substituted products, highlighting an effective approach to the synthesis of complex urea derivatives (Smith et al., 2013). Additionally, the Lossen rearrangement mediated by Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate for the synthesis of ureas from carboxylic acids offers a single-pot, racemization-free method, emphasizing efficiency and environmental friendliness in synthesizing urea compounds (Thalluri et al., 2014).

Molecular Structure Analysis The crystal structure of N-(p-methoxyphenyl)-N-prop-2-ynyl-urea, with its unique Z′=5 value, illustrates the complexity and diversity of urea derivatives at the molecular level. This structure provides insight into how simple molecules can form highly complicated solid-state structures through different orientations and hydrogen bond interactions (Kumar et al., 2000).

Chemical Reactions and Properties The chemical reactivity and properties of urea derivatives can be manipulated through the substitution on the phenyl ring, as demonstrated by the synthesis of various N-substituted phenyl-N'-(substituted phenyl)ureas. These compounds have shown potential in applications such as plant growth regulation, indicating the versatility of urea derivatives in chemical reactions and their potential for a wide range of applications (Xin-jian et al., 2006).

Physical Properties Analysis The synthesis and crystal structure analysis of 1-(2-(1H-Indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea reveal its crystalline nature and specific physical properties, such as melting points and solubility, which are crucial for its applications in various fields. The single-crystal X-ray diffraction method helps in understanding the precise molecular arrangement and physical properties of urea derivatives (Hu et al., 2018).

Wissenschaftliche Forschungsanwendungen

Urease Inhibitors for Medical Applications

Urease inhibitors, including urea derivatives, have been extensively studied for their potential in treating infections caused by urease-producing bacteria, such as Helicobacter pylori in the gastric tract and Proteus species in the urinary tract. These compounds could offer new therapeutic strategies for managing infections resistant to conventional antibiotics. The review by Kosikowska and Berlicki highlights the significance of urease inhibitors and discusses the need for further exploration of their potential in medicine, suggesting that compounds similar to N-(5-chloro-2-methoxyphenyl)-N'-[2-(2-methoxyphenoxy)ethyl]urea could have applications in this area (Kosikowska & Berlicki, 2011).

Antimicrobial Properties in Food Preservation

Chlorogenic acid, a phenolic compound, demonstrates antimicrobial activity against a broad spectrum of organisms, including bacteria, yeasts, molds, viruses, and amoebas. This activity is beneficial for the food industry in searching for natural molecules for food preservation. While not directly related to N-(5-chloro-2-methoxyphenyl)-N'-[2-(2-methoxyphenoxy)ethyl]urea, this example illustrates the potential of chemical compounds with antimicrobial properties in enhancing food safety and shelf life (Santana-Gálvez, Cisneros-Zevallos, & Jacobo-Velázquez, 2017).

Environmental Impact and Toxicity Studies

The environmental fate and toxicity of chemical compounds, including urea derivatives, are critical areas of research. Studies on the degradation, persistence, and toxicological impacts of chemicals like alkylphenols and their ethoxylates provide insights into assessing the environmental and health risks associated with the use of various chemical compounds. This research is essential for developing safer and more environmentally friendly chemicals for industrial and agricultural use (Ying, Williams, & Kookana, 2002).

Bioavailability and Bioefficacy of Phenolic Compounds

Research on the bioavailability and bioefficacy of polyphenols, including chlorogenic acid, sheds light on the metabolic pathways and health benefits of these compounds. Understanding how such compounds are absorbed, metabolized, and exert their biological effects can inform the development of nutraceuticals and functional foods with enhanced health benefits. This area of research might provide context for studying the bioactivity of N-(5-chloro-2-methoxyphenyl)-N'-[2-(2-methoxyphenoxy)ethyl]urea and similar compounds (Manach, Williamson, Morand, Scalbert, & Rémesy, 2005).

Eigenschaften

IUPAC Name |

1-(5-chloro-2-methoxyphenyl)-3-[2-(2-methoxyphenoxy)ethyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2O4/c1-22-14-8-7-12(18)11-13(14)20-17(21)19-9-10-24-16-6-4-3-5-15(16)23-2/h3-8,11H,9-10H2,1-2H3,(H2,19,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEUBNTIFWXEEEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)NCCOC2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(3-{[(2-ethoxyphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-5-oxopentanoic acid](/img/structure/B4617103.png)

![methyl 2-({[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4617105.png)

![1-[4-(4-{3-[4-(pentyloxy)phenyl]acryloyl}-1-piperazinyl)phenyl]ethanone](/img/structure/B4617132.png)

![2-chloro-4,5-difluoro-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]benzamide](/img/structure/B4617140.png)

![4-{2-[10-(1-methylethylidene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl]ethyl}benzenesulfonamide](/img/structure/B4617145.png)

![ethyl 2-{[(4-ethoxyphenoxy)acetyl]amino}benzoate](/img/structure/B4617151.png)

![7-(3-methoxypropyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4617162.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-methylbenzyl)-1-piperazinecarboxamide](/img/structure/B4617170.png)

![2-{4-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}-N-phenylacetamide](/img/structure/B4617176.png)

![3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-(2-phenylpropyl)propanamide](/img/structure/B4617186.png)

![3-[3-(3,4-dihydro-1(2H)-quinolinyl)-3-oxopropyl]-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4617192.png)

![{[5-(2,5-dichlorophenyl)-2-furyl]methyl}(4-piperidinylmethyl)amine dihydrochloride](/img/structure/B4617198.png)